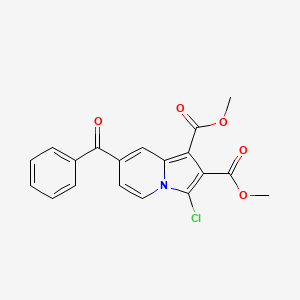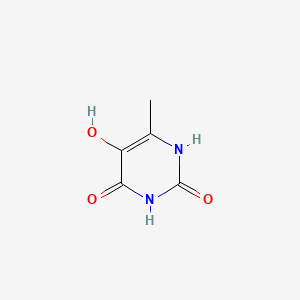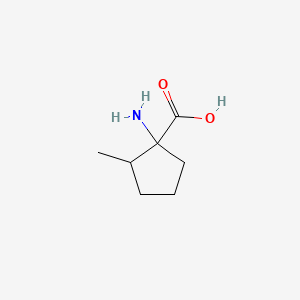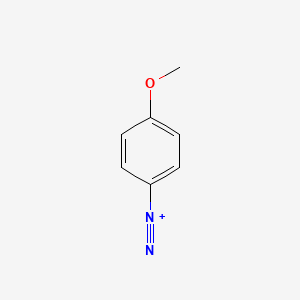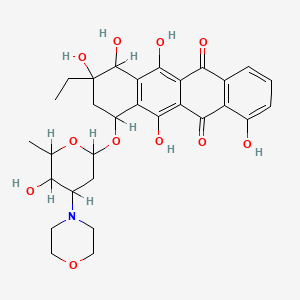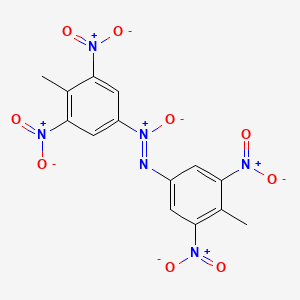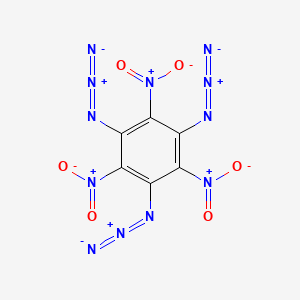
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
説明
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as DM2-6-DM4-(4-MP)-1,4-DHP-3,5-DC, is a compound that has been widely studied in scientific research due to its potential applications and its biochemical and physiological effects. This compound is a derivative of the dihydropyridine class of molecules, which are known for their ability to act as calcium channel blockers and to interact with cellular membranes. DM2-6-DM4-(4-MP)-1,4-DHP-3,5-DC has been used in a variety of scientific applications due to its unique properties, and its mechanism of action has been studied extensively.
科学的研究の応用
Cardiovascular Disease Treatment
1,4-Dihydropyridines (1,4-DHPs) are well known as Ca 2+ channel blockers . They have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases , including hypertension .
Chemotherapeutic Agents
Shah and co-workers have studied the role of 1,4-dihydropyridines as chemotherapeutic agents . They found that these compounds can act as multi-drug-resistance (mdr) reversal agents in tumor cells .
Immunomodulating Compounds
1,4-Dihydropyridines have potential immunomodulating properties . This makes them useful in the development of drugs that can modulate the immune response.
Antitubercular Compounds
1,4-Dihydropyridines have also been studied for their antitubercular properties . This could lead to the development of new treatments for tuberculosis.
MDR Reversal in Tumor Cells
Further study of N-substituted DHP skeleton proved to be important for mdr reversal in tumor cells . Thus, the synthesis of N-substituted 1,4-dihydropyridines is of considerable importance .
Synthesis Methodologies
The most classical synthesis of symmetrical 1,4-DHPs is the three-component condensation of aryl aldehydes, ammonia, or amines and β-ketoesters . However, the yields of 1,4-DHPs obtained by the Hantzsch method are generally low . Modified synthetic methodologies improved the yields but using expensive reagents and require longer reaction times . Thus, the development of an efficient and versatile method for the preparation of Hantzsch 1,4-DHPs is an active ongoing research area .
Microwave-Assisted Synthesis
The synthesis of organic compounds assisted by microwaves under solvent-free conditions is an improved technique . This method has been used in the synthesis of “Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate” via Hantzsch condensation reaction .
Green Synthesis
The eco-friendly goal of making organic compounds without using solvents has come several steps closer in recent years . The microwave activation stands among the alternative routes proposed during the past decade due to the drastic reduction of reaction times .
特性
IUPAC Name |
dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGAPTWYPKOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973175 | |
| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
73257-48-4, 5760-40-7 | |
| Record name | 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73257-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
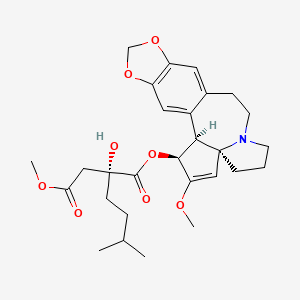
![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)
